ethyl 4-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a hydrazinecarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the pyrazole ring .
Scientific Research Applications
ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The pyrazole ring and the hydrazinecarbothioyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors to modulate their activity . The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzoate esters, such as:
- ETHYL 4-[({2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE
- ETHYL 4-[({2-[2-(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE
Uniqueness
The uniqueness of ETHYL 4-[({2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOATE lies in its specific substitution pattern on the pyrazole ring and the presence of the bromo group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H20BrN5O3S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
ethyl 4-[[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H20BrN5O3S/c1-4-26-16(25)12-5-7-13(8-6-12)19-17(27)21-20-14(24)9-23-11(3)15(18)10(2)22-23/h5-8H,4,9H2,1-3H3,(H,20,24)(H2,19,21,27) |
InChI Key |
UAXYXZVKSOVIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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